molecular formula C12H20N4O3S B215234 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide

Cat. No. B215234
M. Wt: 300.38 g/mol
InChI Key: XKZHJJQMIIFMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, also known as PMSF, is a commonly used protease inhibitor in biochemical and physiological research. It has been widely used in the isolation and purification of proteins, as well as in the study of enzyme kinetics and protein-protein interactions.

Mechanism of Action

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide acts as a serine protease inhibitor by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, which prevents the enzyme from catalyzing its substrate. 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide is also known to inhibit other enzymes, such as esterases and lipases.
Biochemical and Physiological Effects:
6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of proteases and other enzymes, which can affect various cellular processes. 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide has also been shown to induce apoptosis in certain cell types, and has been used as a tool to study the mechanisms of cell death.

Advantages and Limitations for Lab Experiments

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide has several advantages for lab experiments. It is a relatively inexpensive and easy-to-use protease inhibitor, and is effective against a wide range of proteases. However, 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide has some limitations as well. It is not effective against all proteases, and can have off-target effects on other enzymes. Additionally, 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide is not stable in aqueous solutions, and can degrade over time.

Future Directions

There are several future directions for research on 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide. One area of research is the development of more specific protease inhibitors, which can target specific enzymes without affecting others. Another area of research is the study of the mechanisms of cell death induced by 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide, which could lead to the development of new cancer therapies. Additionally, 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide could be used in combination with other protease inhibitors to study the interactions between different proteases and their substrates.

Synthesis Methods

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide is synthesized through the reaction of N-methyl-3-pyridinesulfonamide with 4-(2-hydroxyethyl)-1-piperazine in the presence of a base such as sodium hydroxide. The reaction yields 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide as a white crystalline powder, which can be purified through recrystallization or chromatography.

Scientific Research Applications

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide is commonly used as a protease inhibitor in biochemical and physiological research. It has been used to study the structure and function of various enzymes, including serine proteases, metalloproteases, and cysteine proteases. 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide is also used in the isolation and purification of proteins, as it can prevent proteolytic degradation during the purification process.

properties

Product Name

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide

Molecular Formula

C12H20N4O3S

Molecular Weight

300.38 g/mol

IUPAC Name

6-[4-(2-hydroxyethyl)piperazin-1-yl]-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C12H20N4O3S/c1-13-20(18,19)11-2-3-12(14-10-11)16-6-4-15(5-7-16)8-9-17/h2-3,10,13,17H,4-9H2,1H3

InChI Key

XKZHJJQMIIFMSX-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)CCO

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)CCO

Origin of Product

United States

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